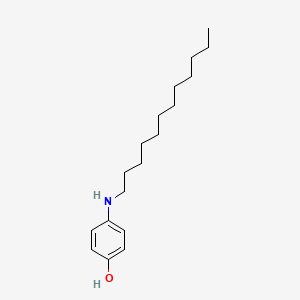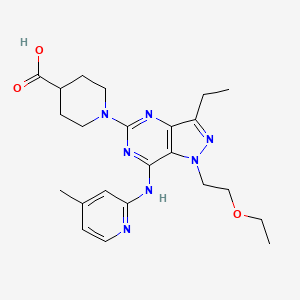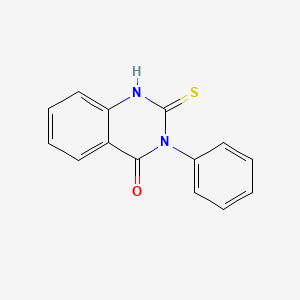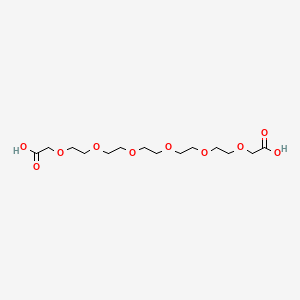
Peg6-(CH2CO2H)2
Übersicht
Beschreibung
PEG6-(CH2CO2H)2 is a symmetric PEG PROTAC linker . It is a PEG derivative containing two terminal carboxylic acid groups . The hydrophilic PEG spacer increases solubility in aqueous media .
Synthesis Analysis
PEG6-(CH2CO2H)2 is used for the synthesis of Homo-PROTACs . These are bivalent small-molecule dimerizers of the VHL E3 ubiquitin ligase that induce self-degradation .Molecular Structure Analysis
The molecular weight of PEG6-(CH2CO2H)2 is 354.35 g/mol . Its molecular formula is C14H26O10 .Chemical Reactions Analysis
The terminal carboxylic acids of PEG6-(CH2CO2H)2 can react with primary amine groups in the presence of activators (e.g., EDC, or DCC) to form a stable amide bond .Physical And Chemical Properties Analysis
PEG6-(CH2CO2H)2 appears as a light yellow to yellow oil . It is soluble in ethanol at a concentration of 100 mg/mL .Wissenschaftliche Forschungsanwendungen
“Peg6-(CH2CO2H)2” is a PEG derivative containing two terminal carboxylic acid groups . The hydrophilic PEG spacer increases solubility in aqueous media . The terminal carboxylic acids can be reacted with primary amine groups in the presence of activators (e.g., EDC, or DCC) to form a stable amide bond .
-
Drug Delivery
- PEG6-(CH2CO2H)2 is used in drug delivery systems . The hydrophilic PEG spacer can increase the solubility of drugs in aqueous media, which can improve the bioavailability of drugs .
- The terminal carboxylic acids of PEG6-(CH2CO2H)2 can be reacted with primary amine groups in the presence of activators to form a stable amide bond . This property allows it to be used to conjugate drugs to the PEG, which can improve the stability and half-life of the drugs .
-
Protein Pegylation
- PEG6-(CH2CO2H)2 can be used for the pegylation of proteins . Pegylation is a process where PEG is covalently attached to a protein, which can increase the protein’s stability and half-life .
- The terminal carboxylic acids of PEG6-(CH2CO2H)2 can be reacted with the primary amine groups of proteins to form a stable amide bond . This allows the PEG to be attached to the protein .
-
PROTAC Linkers
- “Peg6-(CH2CO2H)2” can be used as a PROTAC linker . PROTACs (Proteolysis-Targeting Chimeras) are a class of drugs that use a bifunctional approach to target proteins for degradation .
- “Peg6-(CH2CO2H)2” is a symmetric PEG PROTAC linker, used for the synthesis of Homo-PROTACs which are bivalent small-molecule dimerizers of the VHL E3 ubiquitin ligase to induce self-degradation .
-
Metal Chelation
-
Surface Grafting
- PEG derivatives like “Peg6-(CH2CO2H)2” can be used for surface grafting . This process involves attaching PEG chains to the surface of materials to modify their properties . For example, PEG grafting can be used to enhance the fluorescence of cyclodextrins in densitometry and thin layer chromatography .
-
Biomaterials
- “Peg6-(CH2CO2H)2” can be used in the development of biomaterials . The hydrophilic PEG spacer can increase the solubility of biomaterials in aqueous media . The terminal carboxylic acids can be reacted with primary amine groups in the presence of activators (e.g., EDC, or DCC) to form a stable amide bond . This property allows it to be used to conjugate biomolecules to the PEG, which can improve the stability and half-life of the biomaterials .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[2-[2-[2-[2-[2-(carboxymethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26O10/c15-13(16)11-23-9-7-21-5-3-19-1-2-20-4-6-22-8-10-24-12-14(17)18/h1-12H2,(H,15,16)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCQRSABUSOYSIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCC(=O)O)OCCOCCOCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001275957 | |
| Record name | 3,6,9,12,15,18-Hexaoxaeicosanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001275957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Peg6-(CH2CO2H)2 | |
CAS RN |
77855-76-6 | |
| Record name | 3,6,9,12,15,18-Hexaoxaeicosanedioic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=77855-76-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,6,9,12,15,18-Hexaoxaeicosanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001275957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Tert-butyl-3-[6-(2,6-dichlorophenyl)-2-[4-(diethylamino)butylamino]pyrido[2,3-d]pyrimidin-7-yl]urea](/img/structure/B1679120.png)
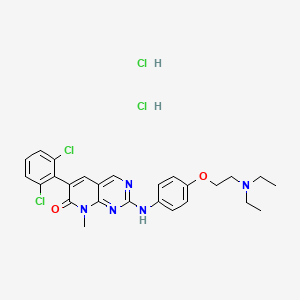
![(2S)-3-(1H-indol-3-yl)-2-methyl-2-[(4-nitrophenyl)carbamoylamino]-N-[(1-pyridin-2-ylcyclohexyl)methyl]propanamide](/img/structure/B1679125.png)
![1-(tert-Butyl)-3-(2-((4-(diethylamino)butyl)amino)-6-(3,5-dimethoxyphenyl)pyrido[2,3-d]pyrimidin-7-yl)urea](/img/structure/B1679126.png)

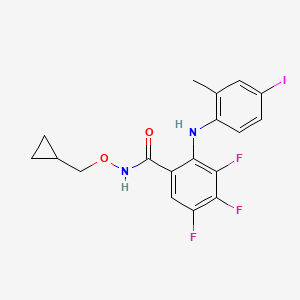
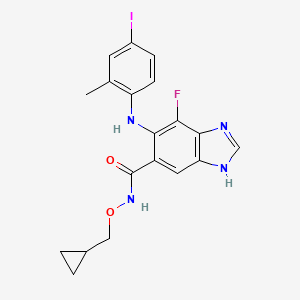
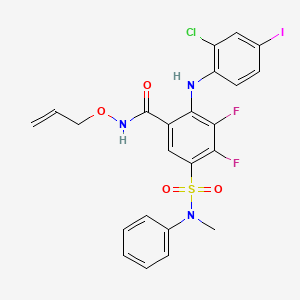
![4-(2,6-dichlorophenyl)-9-hydroxy-6-(3-(methylamino)propyl)pyrrolo[3,4-c]carbazole-1,3(2H,6H)-dione](/img/structure/B1679135.png)
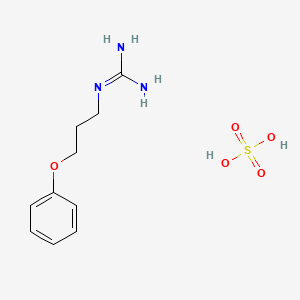
![3,4-dihydro-2H-pyrimido[1,2-c][1,3]benzothiazin-6-imine](/img/structure/B1679137.png)
